molecular formula C23H18F3NO3 B4090821 ETHYL 2-METHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

ETHYL 2-METHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

Cat. No.: B4090821
M. Wt: 413.4 g/mol
InChI Key: IFSRQCTWRBQEFE-UHFFFAOYSA-N
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Description

ETHYL 2-METHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and an indeno-pyridine core makes this compound particularly interesting for researchers.

Preparation Methods

The synthesis of ETHYL 2-METHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, using catalysts and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-METHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. It may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar compounds include other indeno[1,2-b]pyridine derivatives with different substituents. Compared to these, ETHYL 2-METHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Other similar compounds may include derivatives with different functional groups, such as methyl, ethyl, or halogen substituents .

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3NO3/c1-3-30-22(29)17-12(2)27-20-15-6-4-5-7-16(15)21(28)19(20)18(17)13-8-10-14(11-9-13)23(24,25)26/h4-11,18,27H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSRQCTWRBQEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-METHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
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ETHYL 2-METHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
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ETHYL 2-METHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
Reactant of Route 4
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ETHYL 2-METHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
Reactant of Route 5
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ETHYL 2-METHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
Reactant of Route 6
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ETHYL 2-METHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

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